6-{4-[(E)-2-(furan-2-yl)ethenyl]phenyl}-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with a different arrangement of nitrogen atoms.
Uniqueness
6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of furan, phenyl, and thiadiazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H12N4OS2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
6-[4-[(E)-2-(furan-2-yl)ethenyl]phenyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H12N4OS2/c1-3-15(24-11-1)10-7-13-5-8-14(9-6-13)18-22-23-17(16-4-2-12-25-16)20-21-19(23)26-18/h1-12H/b10-7+ |
InChI Key |
IXPPWBMOWRSXCO-JXMROGBWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CS5 |
Canonical SMILES |
C1=COC(=C1)C=CC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CS5 |
Origin of Product |
United States |
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